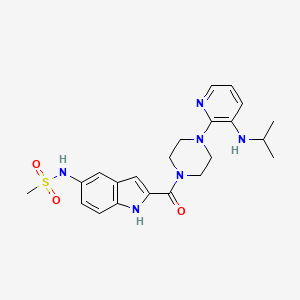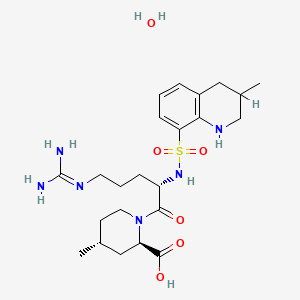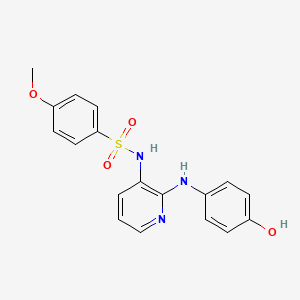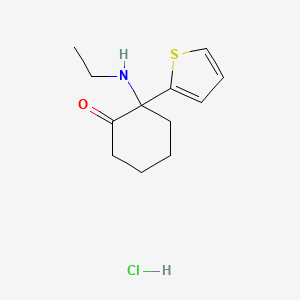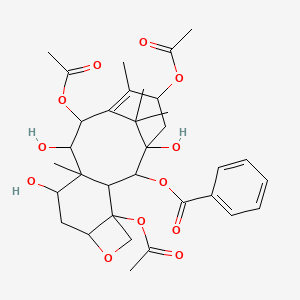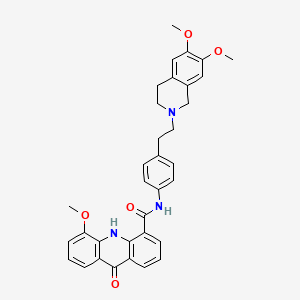
FG 7142
概述
科学研究应用
FG 7142 具有广泛的科学研究应用:
化学: this compound 用作工具化合物来研究 γ-氨基丁酸 A 受体及其调节的性质。
生物学: this compound 用于研究 γ-氨基丁酸 A 受体在各种生物过程(包括焦虑和记忆)中的作用。
医学: this compound 用于临床前研究以了解焦虑的机制并开发潜在的焦虑症治疗方法。
作用机制
生化分析
Biochemical Properties
N-Methyl-beta-carboline-3-carboxamide plays a significant role in biochemical reactions, primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a benzodiazepine inverse receptor agonist, which means it binds to the benzodiazepine site on the GABA receptor but induces the opposite effect of typical benzodiazepines. This interaction leads to a decrease in GABAergic activity, resulting in increased neuronal excitability . Additionally, N-Methyl-beta-carboline-3-carboxamide has been shown to increase tyrosine hydroxylation and upregulate beta-adrenergic receptors in the cerebral cortex .
Cellular Effects
N-Methyl-beta-carboline-3-carboxamide exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating GABAergic transmission, leading to increased neuronal excitability and anxiety-like behaviors . This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and receptor regulation . Furthermore, N-Methyl-beta-carboline-3-carboxamide impacts cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation .
Molecular Mechanism
The molecular mechanism of N-Methyl-beta-carboline-3-carboxamide involves its binding to the benzodiazepine site on the GABA receptor, where it acts as an inverse agonist . This binding reduces the inhibitory effects of GABA, leading to increased neuronal excitability. Additionally, N-Methyl-beta-carboline-3-carboxamide modulates the activity of enzymes such as tyrosine hydroxylase, which is involved in the synthesis of catecholamines . This modulation results in increased levels of neurotransmitters like dopamine and norepinephrine, further contributing to its anxiogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-beta-carboline-3-carboxamide have been observed to change over time. The compound is relatively stable and can be stored for several days at 4°C without significant degradation . Long-term studies have shown that prolonged exposure to N-Methyl-beta-carboline-3-carboxamide can lead to sustained increases in neuronal excitability and anxiety-like behaviors . Additionally, the compound’s effects on gene expression and enzyme activity may persist even after the compound is no longer present .
Dosage Effects in Animal Models
The effects of N-Methyl-beta-carboline-3-carboxamide vary with different dosages in animal models. At low doses, the compound induces mild anxiogenic effects, characterized by increased anxiety-like behaviors and heightened neuronal excitability . As the dosage increases, these effects become more pronounced, with higher doses leading to significant behavioral changes and potential toxicity . High doses of N-Methyl-beta-carboline-3-carboxamide can result in adverse effects such as seizures and neurotoxicity .
Metabolic Pathways
N-Methyl-beta-carboline-3-carboxamide is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation. The compound interacts with enzymes such as tyrosine hydroxylase, which is crucial for the synthesis of catecholamines like dopamine and norepinephrine . Additionally, N-Methyl-beta-carboline-3-carboxamide may affect the activity of enzymes involved in the degradation of neurotransmitters, leading to altered levels of these molecules in the brain .
Transport and Distribution
Within cells and tissues, N-Methyl-beta-carboline-3-carboxamide is transported and distributed through both passive diffusion and active transport mechanisms . The compound can rapidly diffuse across cell membranes, allowing for prompt uptake and release. Active transport processes may also play a role in its distribution, particularly in the uptake of quaternary cationic forms of the compound . This dual transport mechanism ensures efficient localization and accumulation of N-Methyl-beta-carboline-3-carboxamide in target tissues .
Subcellular Localization
N-Methyl-beta-carboline-3-carboxamide primarily localizes to the mitochondria within cells . The compound’s subcellular localization is influenced by its chemical structure, with methylation enhancing its mitochondrial uptake . Once inside the mitochondria, N-Methyl-beta-carboline-3-carboxamide may interact with mitochondrial membranes and matrix components, potentially affecting mitochondrial function and energy metabolism . This localization is crucial for its biological activity and contributes to its overall effects on cellular function .
准备方法
FG 7142 的合成涉及多个步骤。 起始材料通常是取代的吲哚,它经过一系列反应(包括甲基化和羧酰胺化)形成最终产物 . 所使用的具体反应条件和试剂可能有所不同,但常见方法包括使用强碱和二甲基亚砜等溶剂
化学反应分析
FG 7142 经历各种类型的化学反应,包括:
氧化: this compound 在某些条件下可以被氧化,导致形成各种氧化产物。
还原: 还原反应可以将 this compound 转化为不同的还原形式。
取代: This compound 可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂. 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
FG 7142 与其他 β-咔啉类化合物类似,例如 β-咔啉-3-羧酸乙酯甲酰胺 . this compound 在其特定的结合特性和对 γ-氨基丁酸 A 受体的作用方面是独一无二的。其他类似化合物包括:
β-咔啉-3-羧酸乙酯甲酰胺: 另一种具有类似焦虑和促惊厥作用的 β-咔啉衍生物.
ZK-31906: This compound 的另一个名称,突出了其特定的化学结构和性质.
This compound 由于其在苯二氮卓类别构位点上的部分反向激动剂活性而脱颖而出,使其成为研究 γ-氨基丁酸 A 受体调节及其对焦虑和记忆影响的宝贵工具 .
属性
IUPAC Name |
N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCOPDWHWYSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999832 | |
| Record name | N-Methyl-beta-carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500385 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78538-74-6 | |
| Record name | N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78538-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FG 7142 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-beta-carboline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FG-7142 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of FG 7142 in the brain?
A1: this compound acts as a partial inverse agonist at the benzodiazepine allosteric site of the GABAA receptor. [] This means it binds to a site on the GABAA receptor that is distinct from the GABA binding site and exerts effects opposite to those of benzodiazepines, which are positive allosteric modulators.
Q2: How does this compound affect GABAA receptor function?
A2: Instead of enhancing the effects of GABA, this compound reduces its inhibitory action. [] This leads to a decrease in GABAergic neurotransmission. []
Q3: What are the downstream consequences of this compound's interaction with the GABAA receptor?
A3: By decreasing GABAergic inhibition, this compound can induce a range of effects associated with anxiety and stress. [] For example, it enhances defensive responses, [, ] increases dopamine utilization in specific brain regions like the prefrontal cortex and nucleus accumbens, [, ] and alters brain wave activity in areas like the amygdala and hippocampus. [, ]
Q4: Does this compound affect other neurotransmitter systems?
A4: Research suggests that this compound can indirectly influence other neurotransmitter systems, including serotonin, dopamine, acetylcholine, and norepinephrine. [] For example, it has been shown to increase norepinephrine output in the prefrontal cortex, an effect blocked by the antidepressant venlafaxine. [] It also stimulates acetylcholine efflux in the cortex. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H11N3O, and its molecular weight is 213.23 g/mol.
Q6: Does acute administration of this compound have lasting behavioral effects?
A6: Yes, research indicates that a single injection of this compound can induce long-lasting changes in behavior, particularly in anxiety-related responses. These changes have been observed to persist for several weeks after drug administration. [, , , ]
Q7: What are the potential neural mechanisms underlying these lasting behavioral effects?
A7: Studies suggest that this compound might induce long-term potentiation (LTP) in specific brain circuits, notably in pathways originating from the amygdala, a brain region critical for processing fear and anxiety. [, , , , ] This LTP is thought to be NMDA receptor-dependent and contributes to the persistent increase in anxiety-like behavior. [, , ]
Q8: What animal models have been used to study the effects of this compound?
A8: Researchers have employed various animal models, including mice, rats, and cats, to investigate the behavioral and physiological effects of this compound. [, , , , , , , , , , , , ] These models are chosen based on their relevance to specific aspects of anxiety, stress, and seizure activity.
Q9: What are some specific behavioral effects observed after this compound administration in these animal models?
A9: this compound consistently induces anxiogenic-like effects across different species. In rodents, it reduces exploration in novel environments (e.g., open field test) [, , ] and increases anxiety-like behavior in tests such as the elevated plus-maze and social interaction test. [, , ] In cats, this compound enhances defensive responses to threats. [, ]
Q10: How do the effects of this compound differ from those of benzodiazepines?
A10: Benzodiazepines enhance the effects of GABA at the GABAA receptor, leading to anxiolytic, sedative, and anticonvulsant effects. In contrast, this compound, as a partial inverse agonist, opposes the actions of GABA at the GABAA receptor, resulting in anxiogenic and proconvulsant effects. [, ]
Q11: Can the effects of this compound be blocked by benzodiazepine receptor antagonists?
A11: Yes, research shows that the anxiogenic and some lasting effects of this compound can be blocked by pretreatment with benzodiazepine receptor antagonists like flumazenil (Ro 15-1788). [, , , , , ] This further supports the role of the benzodiazepine binding site on the GABAA receptor in mediating the effects of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
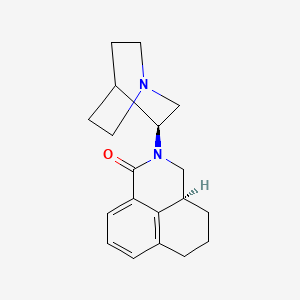
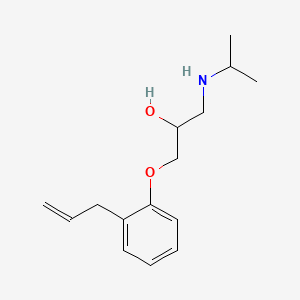

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine;hydrochloride](/img/structure/B1662855.png)
